molecular formula C20H17N5O B3728775 6-(4-methylphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone

6-(4-methylphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone

Cat. No. B3728775
M. Wt: 343.4 g/mol
InChI Key: RFHGZVAQYMBTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methylphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidinones and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone is not fully understood. However, several studies have suggested that the compound exerts its therapeutic effects by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. The compound has also been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have reported that the compound inhibits cell proliferation and induces apoptosis in cancer cells. The compound has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation. In addition, this compound has been reported to modulate the activity of enzymes involved in the metabolism of neurotransmitters, which may contribute to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-(4-methylphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone is its potential therapeutic applications in various diseases. The compound has been shown to have anticancer and anti-inflammatory effects, as well as potential use in the treatment of neurological disorders. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-(4-methylphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone. One of the directions is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and inflammation. In addition, further studies are needed to elucidate the mechanism of action of the compound and its potential use in the treatment of neurological disorders.

Scientific Research Applications

6-(4-methylphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of this compound against different types of cancer cells, including lung, breast, and prostate cancer cells. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

4-(4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-12-7-9-14(10-8-12)17-11-18(26)24-20(23-17)25-19-21-13(2)15-5-3-4-6-16(15)22-19/h3-11H,1-2H3,(H2,21,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHGZVAQYMBTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC3=NC4=CC=CC=C4C(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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